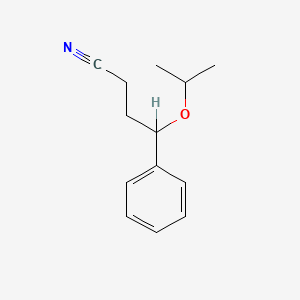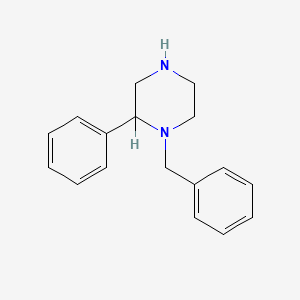
4-溴-2-甲基苯甲酸
概述
描述
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-methylbenzoic acid involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For example, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008). Another synthesis pathway involves the preparation of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics through a preparative scale synthesis from readily available precursors (K. V. Laak & H. Scharf, 1989).
Molecular Structure Analysis
Molecular structure and spectroscopic characterization of related compounds have been extensively studied. For instance, a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was characterized by single-crystal X-ray analysis, FTIR, 1H NMR, 13C NMR, and Powder XRD, providing insights into its molecular structure (K. Thanigaimani et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of bromo-methylbenzoic acids have been explored in the context of molecular recognition and supramolecular assemblies, demonstrating the versatility of these compounds in forming complex structures with N-donor compounds through hydrogen bonding interactions (S. Varughese & V. Pedireddi, 2006).
Physical Properties Analysis
Thermodynamic properties such as vapor pressures, melting temperatures, and enthalpies of fusion for isomeric bromo-methylbenzoic acids have been measured, providing a comprehensive understanding of their physical properties. These studies offer insights into specific interactions in the liquid and crystal phase and establish structure-property correlations (K. Zherikova et al., 2016).
Chemical Properties Analysis
Chemical properties such as reactivity towards halogenation, bromination, and nitration have been investigated, revealing the influence of substituents and reaction conditions on the outcomes of these reactions. These studies contribute to a deeper understanding of the chemical behavior of bromo-methylbenzoic acids and their derivatives (E. Campaigne et al., 1969).
科学研究应用
邻氨基苯甲酸的合成
4-溴-2-甲基苯甲酸: 被用作合成邻氨基苯甲酸的砌块,而邻氨基苯甲酸以其抗菌特性而闻名 。这些化合物对于开发新的抗生素以对抗耐药细菌菌株至关重要。
酰胺生物等排体的创建
研究人员在广泛评估替代酰胺生物等排体时使用 4-溴-2-甲基苯甲酸 。生物等排体是指某些原子或基团被其他原子或基团取代,而不会显着改变其化学性质的化合物。这在药物设计中特别有用,可以改善药代动力学和药效学特征。
生物材料研究
作为生化试剂,4-溴-2-甲基苯甲酸在生命科学研究中起着至关重要的作用,尤其是作为生物材料或有机化合物 。它在各种生化研究和实验中起着重要作用。
安全和危害
4-Bromo-2-methylbenzoic acid is classified as causing skin irritation (H315) and serious eye irritation (H319). Precautionary measures include wearing protective gloves, eye protection, and face protection. It should be used only in a well-ventilated area and contact with skin, eyes, and clothing should be avoided .
未来方向
作用机制
Target of Action
4-Bromo-2-methylbenzoic acid is a biochemical reagent . It is primarily used as an organic synthesis intermediate and pharmaceutical intermediate
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, can undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is used in the preparation of anthranilic acids , which are known to possess antibacterial activity .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution.
Action Environment
It is recommended that the compound be stored in a dry, room temperature environment .
属性
IUPAC Name |
4-bromo-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJOGNLYVNRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218940 | |
| Record name | 4-Bromo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68837-59-2 | |
| Record name | 4-Bromo-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68837-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068837592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68837-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2-methylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W689VK4N9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromo-2-methylbenzoic acid in the synthesis of the Na+/H+ antiporter inhibitors described in the study?
A1: 4-Bromo-2-methylbenzoic acid serves as a crucial starting material for synthesizing a series of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives, which act as potent Na+/H+ antiporter inhibitors []. The bromine atom in the 4-position allows for further modifications through various reactions, such as palladium-catalyzed cross-coupling reactions, to introduce diverse substituents. This versatility enables the exploration of structure-activity relationships and the development of more potent and selective NHE inhibitors.
Q2: Can you elaborate on the importance of the 2-methyl group in the synthesized compounds and its impact on their activity?
A2: The study highlights the significance of the 2-methyl substituent in the benzoylguanidine scaffold for enhancing the inhibitory activity against the Na+/H+ exchanger []. Compounds bearing the 2-methyl group consistently displayed superior in vitro activity compared to their demethylated counterparts. This observation is attributed to the conformational restriction imposed by the 2-methyl group on the acylguanidine chain, potentially leading to a more favorable interaction with the target. The development compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate (246), exemplifies this trend with its potent and selective NHE-1 inhibitory activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


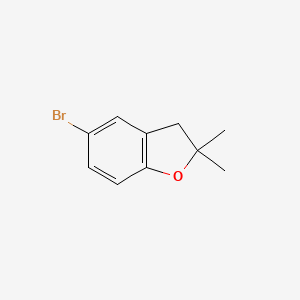
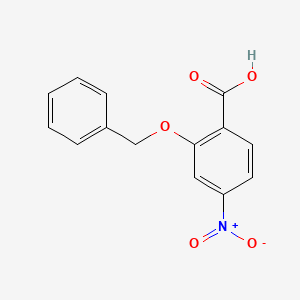

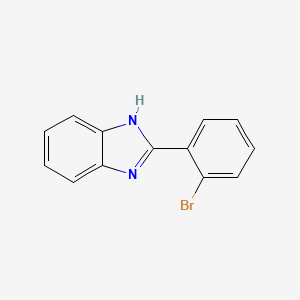
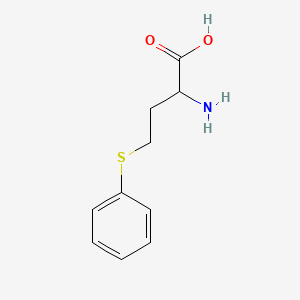
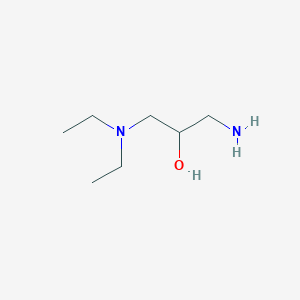




![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)
